molecular formula C18H22ClNO4 B4428750 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride

Cat. No. B4428750
M. Wt: 351.8 g/mol
InChI Key: HNRIFNUKMMAURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride, commonly known as 2C-B, is a psychoactive drug that belongs to the phenethylamine family. It is a synthetic compound that was first synthesized by Alexander Shulgin in 1974. 2C-B is a popular recreational drug due to its hallucinogenic and euphoric effects. However, the scientific community has also shown interest in studying this compound due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2C-B is not fully understood. However, it is believed to act as a partial agonist of the serotonin 2A receptor (5-HT2A). This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, 2C-B may alter the activity of certain brain regions, leading to its psychoactive effects.
Biochemical and Physiological Effects:
2C-B has been shown to increase the levels of dopamine and serotonin in the brain. This increase in neurotransmitter levels may contribute to its euphoric and hallucinogenic effects. Additionally, 2C-B has been shown to increase heart rate, blood pressure, and body temperature in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-B in lab experiments is its ability to selectively bind to the serotonin 2A receptor. This allows researchers to study the effects of this receptor on various physiological and psychological processes. However, one limitation of using 2C-B in lab experiments is its potential for abuse. Due to its psychoactive effects, it may be difficult to control the dosage and ensure the safety of the participants.

Future Directions

There are several potential future directions for research on 2C-B. One area of interest is its potential use in treating anxiety, depression, and PTSD. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, research on the mechanism of action of 2C-B may lead to the development of new drugs that target the serotonin 2A receptor. Finally, studies on the long-term effects of 2C-B use may provide important insights into its potential for abuse and addiction.

Scientific Research Applications

2C-B has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential use in treating anxiety, depression, and post-traumatic stress disorder (PTSD). A study conducted on rats showed that 2C-B had anxiolytic effects and reduced fear-related behaviors.

properties

IUPAC Name

N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c1-20-9-8-19-11-14-2-5-16(6-3-14)21-12-15-4-7-17-18(10-15)23-13-22-17;/h2-7,10,19H,8-9,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRIFNUKMMAURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride
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N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride
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